Intermediate Lipophilicity (XLogP3) vs. Unsubstituted and 6‑Chloro Analogues
The target compound exhibits an XLogP3 of 0.6, placing it midway between the more hydrophilic unsubstituted analogue (XLogP3 = 0.3) and the more lipophilic 6‑chloro analogue (XLogP3 = 1.1) [1][2][3]. This intermediate lipophilicity is often desirable for balancing aqueous solubility and membrane permeability in oral drug candidates. Note: High‑strength biological head‑to‑head data are not publicly available; differentiation is based on computed physicochemical descriptors.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Unsubstituted analogue: 0.3; 6‑chloro analogue: 1.1 |
| Quantified Difference | vs. unsubstituted: +0.3 log units; vs. 6‑chloro: −0.5 log units |
| Conditions | Calculated by XLogP3 algorithm, PubChem release 2019.06.18 |
Why This Matters
The 0.3 log‑unit increase over the unsubstituted analogue alters predicted intestinal absorption and blood–brain barrier penetration, while the 0.5 log‑unit decrease relative to chloro avoids excessive lipophilicity that can promote off‑target binding and metabolic clearance.
- [1] PubChem. 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid. CID 25585054. https://pubchem.ncbi.nlm.nih.gov/compound/25585054 (accessed 2026‑05‑07). View Source
- [2] PubChem. 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid (unsubstituted analogue). CID 729359. https://pubchem.ncbi.nlm.nih.gov/compound/729359 (accessed 2026‑05‑07). View Source
- [3] PubChem. 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid. CID 13170873. https://pubchem.ncbi.nlm.nih.gov/compound/13170873 (accessed 2026‑05‑07). View Source
